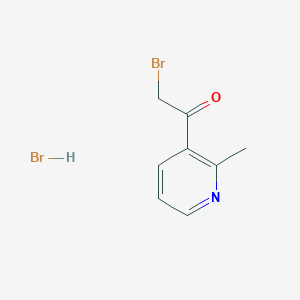

2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide

Description

2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide (CAS RN: 251901-52-7) is a brominated ketone salt featuring a pyridine ring substituted with a methyl group at the 2-position and a bromoacetyl group at the 3-position. Its hydrobromide form enhances stability and solubility, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks like thiazoles and hydantoins .

Synthesis: The compound is typically synthesized via bromination of substituted acetophenones or through reactions involving brominating agents like pyrrolidinone hydrotribromide. For example, and describe analogous syntheses where 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide is generated by reacting acetylpyridine derivatives with brominating agents in ethanol, followed by recrystallization .

Applications: It serves as a key electrophile in nucleophilic substitution reactions, enabling the formation of C–S or C–N bonds in pharmaceuticals and agrochemicals. highlights its use in synthesizing antimicrobial hydantoin derivatives .

Properties

IUPAC Name |

2-bromo-1-(2-methylpyridin-3-yl)ethanone;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.BrH/c1-6-7(8(11)5-9)3-2-4-10-6;/h2-4H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQWBFDKASRNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the bromination of 2-methylpyridine followed by subsequent functional group modifications. One common method involves the reaction of 2-methylpyridine with bromoacetyl chloride in the presence of a suitable base, such as triethylamine, to form the bromoethyl ketone intermediate. The resulting compound is then treated with hydrobromic acid to yield 2-bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production typically employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions typically yield the corresponding alcohol or amine derivatives.

Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide has several scientific research applications across different fields:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation.

Industry: It is utilized in the manufacturing of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites or allosteric sites. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity and applications of bromoethanone hydrobromides depend on the heterocycle attached and substituent positions. Below is a comparative analysis:

Physical and Chemical Properties

Research Findings and Key Insights

- Protonation Sites : In hydrobromide salts, protonation occurs preferentially at the pyridine nitrogen, as confirmed by X-ray crystallography in . This stabilizes the crystal lattice via N–H···Br hydrogen bonds .

- Reaction Efficiency : Pyrazine derivatives require in situ generation due to instability, leading to lower yields (7–37%) compared to pyridine analogs (40–63%) .

- Thermal Stability: The methyl group in 2-Bromo-1-(2-methylpyridin-3-yl)ethanone HBr contributes to a higher melting point (196°C) compared to non-methylated analogs .

Biological Activity

2-Bromo-1-(2-methylpyridin-3-yl)ethanone hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHBrNO

- Molecular Weight : 280.95 g/mol

- IUPAC Name : 2-bromo-1-(2-methylpyridin-3-yl)ethan-1-one hydrobromide

- CAS Number : 17694-68-7

The presence of bromine and nitrogen in its structure contributes to its reactivity and biological activity, particularly in enzyme inhibition and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The bromine atom can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition of enzymatic activity. This mechanism is crucial for compounds designed to act as inhibitors in various biochemical pathways .

- Protein Interactions : The compound can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and stability of the compound-protein complex. This is particularly relevant for drug design aimed at targeting protein functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Potential : Some studies have explored its role as a potential anticancer agent, focusing on its ability to inhibit cell proliferation in cancer cell lines. The compound's structural features may allow it to interfere with cancer-related pathways .

- Anti-inflammatory Effects : It has been investigated for anti-inflammatory properties, potentially acting on pathways involved in inflammation and immune response modulation .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a lead compound for further drug development:

- Drug Development : Its potential as a pharmacophore makes it a candidate for synthesizing new drugs targeting various diseases, particularly those involving pyridine derivatives .

- Research Tool : In biochemical assays, it is used to study enzyme interactions and cellular processes, providing insights into the mechanisms of action relevant to disease pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.